Product packaging for Fucosterol(Cat. No.:CAS No. 18472-36-1)

Fucosterol

Cat. No.: B1670223
CAS No.: 18472-36-1
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-VEVYEIKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fucosterol (C₂₉H₄₈O) is a prominent phytosterol predominantly isolated from brown algae species such as Sargassum , Ecklonia , and Undaria pinnatifida . This white, needle-like crystal is characterized by a melting point of 124°C and is insoluble in water, slightly soluble in ethanol and acetone, and soluble in non-polar organic solvents . In research settings, this compound has demonstrated a wide spectrum of bioactivities, making it a compound of significant interest for multiple fields of study. Its potential anti-cancer properties have been observed in studies on various cell lines, including cervical (HeLa), lung (A549, SK-LU-1), and colon (HT29) cancers, where it induces apoptosis and cell cycle arrest . Mechanistic studies suggest these effects are mediated through the inhibition of key signaling pathways, such as PI3K/Akt/mTOR and the Raf/MEK/ERK cascade . Furthermore, this compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide, TNF-α, and IL-6 in macrophages, achieved through the suppression of the NF-κB and p38 MAPK pathways . Additional research avenues for this compound include metabolic and neuroprotective studies. It has shown antidiabetic potential by inhibiting enzymes like aldose reductase and α-glucosidase, and may aid in managing high cholesterol by competing with dietary cholesterol for absorption . Recent investigations also point to its protective effects against skeletal muscle atrophy by regulating the Akt/mTOR/FoxO3α signaling pathway, and its antioxidant activity via the upregulation of the Nrf2/HO-1 pathway . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers are encouraged to consult the available scientific literature, including Jiang et al. (2018), Mao et al. (2019), and other cited works, for detailed experimental protocols and findings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1670223 Fucosterol CAS No. 18472-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18472-36-1

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-VEVYEIKRSA-N

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol

Origin of Product

United States

Preparation Methods

Ethanol-Water Systems for Primary Extraction

The selection of extraction solvents directly influences fucosterol yield and purity. A 70% ethanol-water solution has emerged as the optimal medium, achieving a balance between sterol solubility and selective extraction of non-polar contaminants. Ultrasonic-assisted extraction at 45–60°C for 1-hour intervals (repeated thrice) enhances mass transfer efficiency, yielding 78.70–81.67 mg·g⁻¹ from Dictyopteris tabacoides and Adenocystis clathratum. This method outperforms pure ethanol or methanol by mitigating polysaccharide co-extraction, which complicates downstream purification.

Saponification and pH Optimization

Post-extraction saponification using 2 mol·L⁻¹ sodium hydroxide (pH 9–11) at 60°C for 30 minutes hydrolyzes esterified sterols, liberating free this compound. Immediate neutralization to pH 7 with hydrochloric acid prevents oxidative degradation, preserving the compound’s structural integrity. The patent CN1234723C reports that this step increases recoverable this compound by 22% compared to non-saponified extracts.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Silica gel chromatography remains the cornerstone of this compound purification. The patented method employs a 200-mesh silica gel column eluted with a chloroform-methanol gradient (95:5 to 85:15 v/v). Key innovations include direct adsorption of crude extracts onto silica gel without prior solvent evaporation, reducing processing time by 40%. Sulfuric acid visualization confirms sterol bands, with this compound eluting as the first distinct peak (Rf = 0.38 in chloroform-methanol 9:1).

High-Performance Liquid Chromatography (HPLC) Validation

Reverse-phase HPLC with a C18 column (4.6 × 100 mm, 2.6 μm) and methanol–0.1% acetic acid mobile phase (1 mL·min⁻¹) enables precise quantification. At 210 nm detection, this compound exhibits a retention time of 8.2 minutes with a linear calibration range of 0.1–100 μg·mL⁻¹ (R² = 0.9993). This method’s reproducibility (RSD < 2.1%) makes it indispensable for quality control in industrial settings.

Crystallization and Final Product Optimization

Ethanol Recrystallization Dynamics

Supersaturation in >85% ethanol at 4°C induces nucleation of white needle-like crystals (melting point 113–114°C). The patent specifies a solvent-to-solid ratio of 30:1 (v/w), achieving 94% recovery after vacuum filtration. Slow cooling (1°C·min⁻¹) minimizes solvent inclusion defects, yielding pharmaceutical-grade this compound with <0.5% residual solvents.

Decolorization with Activated Carbon

Post-crystallization treatment with 2% (w/v) activated carbon at 60°C removes chlorophyll and xanthophyll impurities. This step enhances optical purity from 89% to 98.5% without adsorbing this compound, as confirmed by UV-Vis spectral shifts (λmax 208 nm → 210 nm).

Comparative Analysis of Algal Source Material

Species-Specific this compound Content

HPLC analyses of 11 Korean algal species reveal dramatic interspecies variability:

Species This compound Content (mg·g⁻¹)
Dictyopteris tabacoides 81.67 ± 1.12
Adenocystis clathratum 78.70 ± 0.98
Sargassum miyabei 19.45 ± 0.67

Data from 70% ethanol extracts; n = 3 replicates

D. tabacoides and A. clathratum outperform traditional Sargassum sources by 320%, challenging existing sourcing paradigms.

Geographical and Seasonal Variability

Ulleungdo Island (Korea) specimens exhibit 15–20% higher this compound than temperate counterparts, likely due to cold-stress-induced sterol biosynthesis. Summer harvests yield 30% more this compound than winter collections, correlating with photosynthetic activity peaks.

Industrial-Scale Production Workflows

Patent-Optimized Large-Scale Protocol

The CN1234723C process achieves 10 g this compound per 100 kg dried algae:

  • Maceration : 70% ethanol (3 × 500 L, 60°C)
  • Adsorption : Direct silica gel loading (1:5 extract-silica ratio)
  • Elution : Chloroform-methanol gradient (2,000 L total)
  • Saponification : NaOH (pH 11, 60°C, 30 min)
  • Crystallization : 85% ethanol (4°C, 48 hr)

This protocol reduces solvent consumption by 35% versus traditional Soxhlet extraction, with a production cost of $12.50·g⁻¹.

Waste Stream Valorization

Ethanol mother liquors retain 8–12% this compound, recoverable via nanofiltration (50 kDa membranes). Integrating this step boosts overall yield to 93.5%, transforming waste into a revenue stream.

Analytical Challenges and Solutions

Purity Assessment Limitations

Conventional melting point analysis (113–114°C) fails to detect <5% stigmasterol contamination. HPLC-MS/MS with a Q-Exactive Orbitrap (resolution 140,000) resolves this, identifying m/z 412.3554 [M+H-H2O]+ as the this compound signature.

Stability Under Processing Conditions

Accelerated stability studies (40°C/75% RH) show 98% this compound retention after 6 months when stored in amber glass with nitrogen flushing. Degradation products include 24-hydroperoxy-fucosterol (1.2%) and epoxides (0.8%).

Chemical Reactions Analysis

Fucosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fucosterol, a sterol found in algae, seaweed, and diatoms, has garnered attention for its diverse therapeutic potential, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties . This article aims to provide a comprehensive overview of the applications of this compound, supported by research findings from verified sources.

Scientific Research Applications

This compound has been studied for various applications, including:

  • Anticancer Properties: this compound has demonstrated anticancer properties in non-small cell lung cancer (NSCLC) by targeting genes like MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC . It affects biological processes such as the apoptotic process, tyrosine phosphorylation, and cell proliferation . this compound may also suppress NSCLC progression by targeting GRB2-activated Raf/MEK/ERK signaling pathway . In human ovarian cancer cells, this compound has been shown to inhibit cell proliferation and cell-cycle progression .
  • Anti-inflammatory Effects: Studies indicate that this compound can inhibit pro-inflammatory cytokines and reduce reactive oxygen species (ROS) . It has shown the ability to inhibit cyclooxygenase (COX), interleukin-6 (IL-6), TNF-α, NF-κB, and MAPK in macrophages . this compound treatment in mouse models of liver and lung injury has also shown to inhibit IL-6, TNF-α, NF-κB, and MAPK-related pathways .
  • Antidiabetic Activity: Compounds derived from marine algae, including this compound, can control blood glucose levels by inhibiting carbohydrate hydrolyzing enzymes and protein tyrosine phosphatase 1B enzymes, sensitizing insulin, and promoting glucose uptake .
  • Antifungal Effects: this compound has displayed antifungal effects against Curvularia lunata, Stachybotrys atra .
  • Muscle Atrophy Attenuation: this compound can significantly reduce immobilization-induced muscle atrophy by enhancing muscle strength and increasing muscle volume and mass .
  • Dental Applications : this compound has shown potential as a matrix metalloproteinase (MMP) inhibitor in dentin, contributing to long-term resin-dentin bond stability and antibacterial effect against S. mutans, suggesting its use in dental restoration approaches .

Data Table: Biological Activities of this compound

ActivityDescription
AnticancerInhibits cell proliferation and cell-cycle progression in cancer cells; targets genes involved in apoptosis and cell proliferation .
Anti-inflammatoryInhibits pro-inflammatory cytokines, reduces reactive oxygen species, and modulates inflammatory pathways .
AntidiabeticControls blood glucose levels through inhibition of carbohydrate hydrolyzing enzymes, insulin sensitization, and glucose uptake .
AntifungalDisplays antifungal effects against specific fungal species .
Muscle atrophyAttenuates immobilization-induced muscle atrophy, enhances muscle strength, and increases muscle volume and mass .
Dental restorationFunctions as an MMP inhibitor in dentin, promoting long-term resin-dentin bond stability and antibacterial activity against S. mutans .

Case Studies and Research Findings

  • Non-Small Cell Lung Cancer (NSCLC) Study :
    • Network pharmacology suggests that this compound acts against candidate targets, such as MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC.
    • These targets regulate biological processes including negative regulation of the apoptotic process, peptidyl-tyrosine phosphorylation, positive regulation of cell proliferation.
    • The Raf/MEK/ERK signaling pathway initiated by GRB2 was significant in treating NSCLC.
  • Ovarian Cancer Research :
    • This compound inhibited cell proliferation and cell-cycle progression in ovarian cancer cells in a dose-dependent manner.
    • This compound induced late apoptosis in ES2 and OV90 cells.
    • This compound has notable effects on cytotoxicity, tumorigenesis, and angiogenesis in vivo.
  • Muscle Atrophy Study :
    • This compound significantly attenuated immobilization-induced muscle atrophy by enhancing muscle strength.
    • This compound increased the expression of protein synthesis-related markers in the TA muscle of immobilized mice.
  • Dental Restoration Research :
    • The this compound-treated group showed better bond strength and less nanoleakage than the control group both before and after collagenase aging.
    • The antibacterial effect of this compound against S. mutans was validated.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Sterols

Compound Source Side Chain Structure Key Bioactivities Notable Targets/Pathways
Fucosterol Brown algae 24-ethylidene Neuroprotection, anti-osteoarthritis, LXR-β agonism, anti-adipogenic LXR-β, PPAR, FoxO, NF-κB/MAPK
β-Sitosterol Plants (e.g., nuts) 24-ethyl Cholesterol-lowering, anti-inflammatory HMG-CoA reductase, PPARγ
Stigmasterol Soybean, algae 22,23-diene, 24-ethyl Anticancer, immunomodulatory ROS1 kinase, caspase-3
Cholesterol Animal tissues 27-carbon (no ethyl/ethylidene) Membrane fluidity, steroid precursor LDL receptor, ACAT

Key Observations :

  • Side Chain Variability : this compound’s 24-ethylidene group enhances its binding to LXR-β and FoxO compared to β-sitosterol’s 24-ethyl chain . This structural feature also enables unique anti-osteoarthritic effects by promoting osteoblast proliferation .
  • Solubility : In micellar systems, this compound exhibits higher solubility than β-sitosterol but lower than cholesterol, influencing its cholesterol-displacement efficacy .
  • Degradation : Unlike β-sitosterol, this compound undergoes acid-catalyzed isomerization to derivatives like saringosterol, which may alter its bioactivity .

Comparative Bioactivity Profiles

Cholesterol Homeostasis and Absorption

  • This compound vs. β-Sitosterol: In rats, β-sitosterol reduces lymphatic cholesterol absorption by 57%, outperforming this compound (41%) due to stronger displacement of cholesterol from bile salt micelles . this compound upregulates LXR-β-mediated ABCA1/SHREBF1 pathways, enhancing cholesterol efflux in neuronal cells—a mechanism less pronounced in β-sitosterol .

Anticancer Activity

  • This compound vs. Stigmasterol: this compound inhibits lung cancer proliferation via Bax/Bcl-2 modulation and G2/M cell cycle arrest, with IC₅₀ values lower than stigmasterol in A549 and SK-LU-1 cell lines .

Neuroprotection

  • This compound vs. Cholesterol :
    • This compound inhibits acetylcholinesterase (AChE) and β-secretase, reducing Aβ plaque formation in Alzheimer’s models, whereas cholesterol exacerbates Aβ pathology .
    • Cholesterol integrates into cell membranes, while this compound activates TrkB and GR receptors to promote neuronal survival .

Molecular Interactions and Binding Affinities

Table 2: Binding Affinities of Sterols to Key Receptors

Compound LXR-β (ΔG, kcal/mol) ROS1 Kinase (ΔG, kcal/mol) PPARγ (ΔG, kcal/mol)
This compound −9.2 −7.8 −8.1
β-Sitosterol −7.5 −6.2 −8.5
Stigmasterol −7.0 −8.4 −7.9

Insights :

  • This compound’s superior LXR-β binding (−9.2 kcal/mol) explains its efficacy in cholesterol homeostasis and neuroprotection .
  • Stigmasterol’s higher ROS1 kinase affinity (−8.4 kcal/mol) correlates with its potent anticancer activity .

Q & A

Advanced Research Question

  • Cytotoxicity assays : Use CCK-8 or MTT to measure IC₅₀ values in cell lines (e.g., T47D, HT29, HeLa). Note variations in reported IC₅₀ (27.94–185.4 μg/ml) due to differences in cell culture conditions .
  • Proliferation assays : Quantify inhibition via BrdU incorporation or flow cytometry .
  • Mechanistic studies : Assess pathway modulation (e.g., mTOR/PI3K/Akt) using immunoblotting .

How can conflicting bioactivity data for this compound be resolved?

Advanced Research Question
Discrepancies in IC₅₀ values or mechanistic outcomes may arise from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-validated) and culture protocols .
  • Compound purity : Validate this compound purity (>98%) via HPLC or NMR .
  • Dosage consistency : Report concentrations in molarity (μM) rather than μg/ml to account for molecular weight variations .

What experimental designs are effective for studying this compound’s anti-diabetic effects?

Advanced Research Question

  • In vitro models : Use palmitic acid-induced insulin resistance in HepG2 or 3T3-L1 adipocytes. Measure glucose uptake via 2-NBDG assay and lipid accumulation via Oil Red O staining .
  • In vivo models : Administer this compound (e.g., 30 mg/kg, p.o.) in diabetic zebrafish or rodents. Monitor serum glucose, insulin, and lipid profiles .
  • Target validation : Quantify PPARα and C/EBPα expression using qPCR or Western blot .

How can computational methods enhance this compound research?

Advanced Research Question

  • Molecular docking : Predict binding affinities to targets like PPARα or NF-κB using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Validate stability of this compound-target complexes over 100-ns trajectories .
  • Network pharmacology : Construct compound-target-disease networks to identify novel mechanisms (e.g., Nrf2/HO-1 axis in oxidative stress) .

What strategies validate this compound’s anti-inflammatory mechanisms?

Advanced Research Question

  • Cytokine profiling : Measure TNF-α, IL-6, and NO production in LPS-stimulated macrophages via ELISA or Griess assay .
  • Pathway inhibition : Use siRNA or CRISPR to silence NF-κB/MAPK pathways and assess this compound’s dose-dependent effects .
  • ROS scavenging : Quantify intracellular ROS in PM-stimulated macrophages using DCFH-DA fluorescence .

How should researchers address this compound’s bioavailability challenges?

Advanced Research Question

  • Formulation optimization : Develop nanoemulsions or liposomes to enhance solubility .
  • Pharmacokinetic studies : Track plasma concentrations in rodent models using LC-MS/MS .
  • Toxicity screening : Perform acute/chronic toxicity assays in zebrafish or rodents, focusing on liver/kidney function .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucosterol
Reactant of Route 2
Fucosterol

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